An In-depth Technical Guide on Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide on Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the broader class of 1,3,4-thiadiazole derivatives to project its chemical characteristics and potential applications.
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in a number of commercially available drugs.[1] The presence of the -N=C-S- moiety is a key contributor to the diverse biological activities exhibited by this class of compounds.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[1][3][4] The versatility of the 1,3,4-thiadiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
Chemical Structure and Nomenclature
Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is characterized by a central 1,3,4-thiadiazole ring substituted with a chlorine atom at the 5-position and an ethyl carbamate group at the 2-position.
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IUPAC Name: Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate
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Molecular Formula: C₅H₆ClN₃O₂S
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Molecular Weight: 207.64 g/mol
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CAS Number: Not available. It is important to distinguish this compound from the more commonly cited Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (CAS No. 64837-49-6), which features an ester linkage instead of a carbamate.[5][6][7]
Below is a diagram illustrating the chemical structure of Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate.
Caption: Chemical structure of Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Justification |
| Melting Point | > 150 °C | The presence of a planar heterocyclic ring, a chlorine atom, and a carbamate group capable of hydrogen bonding suggests a crystalline solid with a relatively high melting point. |
| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and polar functional groups. Decomposition may occur at or before the boiling point. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | The carbamate and thiadiazole moieties introduce polarity, but the overall structure is not highly water-soluble. Good solubility is expected in polar aprotic solvents commonly used for screening biological activity. |
| pKa (acidic/basic) | Weakly acidic/basic | The carbamate proton is weakly acidic, while the nitrogen atoms of the thiadiazole ring are weakly basic. |
| LogP | 1.5 - 2.5 | The combination of the chloro-thiadiazole core and the ethyl carbamate group suggests a moderate lipophilicity, which is often desirable for drug candidates to achieve good membrane permeability. |
Proposed Synthesis
A plausible synthetic route to Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate would involve the reaction of 2-amino-5-chloro-1,3,4-thiadiazole with an ethylating agent for the carbamate formation. A common and efficient method is the use of ethyl chloroformate in the presence of a base.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate.
Experimental Protocol (Hypothetical):
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Dissolution: Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid that will be generated during the reaction.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Reagent Addition: Slowly add ethyl chloroformate dropwise to the cooled solution while stirring. The slow addition helps to control the reaction exotherm.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications and Biological Activity
While the specific biological profile of Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate has not been reported, the 1,3,4-thiadiazole nucleus is associated with a wide range of pharmacological activities.[1][8] Carbamate-containing compounds are also known to have diverse biological effects. Therefore, this molecule represents a promising scaffold for drug discovery efforts.
Potential areas of investigation include:
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Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties.[8][9] The presence of the chlorine atom may enhance this activity.
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Anticancer Activity: The 1,3,4-thiadiazole ring is a component of several compounds with demonstrated anticancer effects.[3]
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Anti-inflammatory and Analgesic Activity: Certain 1,3,4-thiadiazole derivatives have shown anti-inflammatory and analgesic properties.[1]
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Enzyme Inhibition: The structural features of this compound may allow it to act as an inhibitor for various enzymes, a common mechanism of action for many therapeutic agents.
The ethyl carbamate moiety can influence the compound's solubility, metabolic stability, and ability to interact with biological targets. Further research through in vitro and in vivo screening is necessary to elucidate the specific biological activities of Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate.
Safety and Handling
As with any research chemical with limited toxicological data, Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate should be handled with care. Standard laboratory safety precautions should be followed:
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Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle the compound in a well-ventilated area or a chemical fume hood.
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Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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For research use only. Not for human or other use.[5]
Conclusion
Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is a molecule of significant interest within the field of medicinal chemistry, primarily due to its 1,3,4-thiadiazole core. While direct experimental data is currently lacking, this guide provides a foundational understanding of its structure, predicted properties, and a logical synthetic approach. The diverse biological activities associated with the 1,3,4-thiadiazole scaffold suggest that this compound warrants further investigation as a potential lead for the development of new therapeutic agents.
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MDPI. (2015, September 2). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]
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